N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
The compound is a derivative of triazolobenzodiazepine and has been sold online as a designer drug . It has been found to be relatively selective for the α5 subtype of GABA A receptors, in a similar manner to the related compound QH-ii-066 . It is claimed to have an effects profile more similar to alcohol than typical benzodiazepines .
Molecular Structure Analysis
The molecular structure of the compound includes a triazolobenzodiazepine core, which is a fused triazole and benzodiazepine ring system . The compound also contains a pyrrolidin-3-yl group and a thiophen-2-yl group .Physical And Chemical Properties Analysis
The compound has a molar mass of 299.337 g·mol −1 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Synthesis and Heterocyclic Chemistry
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to a class of chemicals with potential applications in various fields of scientific research, particularly in the development of novel heterocyclic compounds with targeted biological activities. The research into such compounds often focuses on the synthesis of innovative heterocycles that incorporate various functional groups and core structures, aiming to explore their biological and chemical properties.
A study demonstrated the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of related chemical structures in yielding compounds with potential insecticidal, antimicrobial, and cardiovascular activities (Fadda et al., 2017). These synthesized compounds were evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest management.
Another aspect of research involves the exploration of the compound's derivatives for cardiovascular benefits. For instance, 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems such as pyrrole and thiophene have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities, suggesting potential applications in the treatment of cardiovascular diseases (Sato et al., 1980).
Antimicrobial and Anticancer Properties
Research on derivatives of this compound and similar chemical structures has also shown promising antimicrobial and anticancer properties. For example, the synthesis of new heterocycles incorporating the antipyrine moiety has been carried out, leading to compounds that were tested and evaluated as antimicrobial agents (Bondock et al., 2008). Such studies contribute to the ongoing search for new antimicrobial compounds capable of combating resistant strains of bacteria and fungi.
Furthermore, the chemical structure of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide and its derivatives opens up possibilities for the development of anticancer agents. The modification of similar compounds to improve their anticancer effects and reduce toxicity has been a focus of research, highlighting the potential of these chemical frameworks in oncology (Wang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
2-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-13(8-12-2-1-7-23-12)18-11-3-5-20(9-11)14-15-19-17-10-21(15)6-4-16-14/h1-2,4,6-7,10-11H,3,5,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRBIQSVZAFRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CS2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide |
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